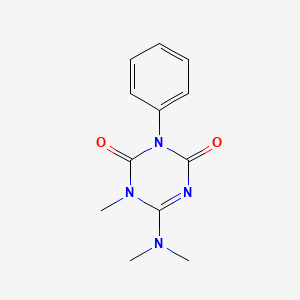![molecular formula C8H18N3+ B13142981 3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
3,6,9-Triazaspiro[5.5]undecan-6-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Triazaspiro[55]undecan-6-ium is a spirocyclic compound characterized by a unique structure that includes three nitrogen atoms within a spiro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Triazaspiro[5.5]undecan-6-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,6,9-Triazaspiro[5.5]undecan-6-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
3,6,9-Triazaspiro[5.5]undecan-6-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6,9-Triazaspiro[5.5]undecan-6-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 1,3,9-Triazaspiro[5.5]undecan-2-one
Uniqueness
3,6,9-Triazaspiro[5.5]undecan-6-ium is unique due to its specific spirocyclic structure and the position of the nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H18N3+ |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3,9-diaza-6-azoniaspiro[5.5]undecane |
InChI |
InChI=1S/C8H18N3/c1-5-11(6-2-9-1)7-3-10-4-8-11/h9-10H,1-8H2/q+1 |
InChI Key |
RTEDMVYZTQXSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCN1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


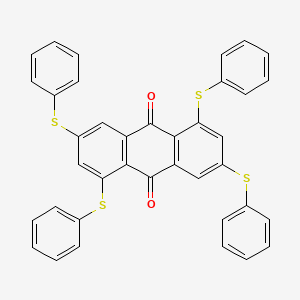
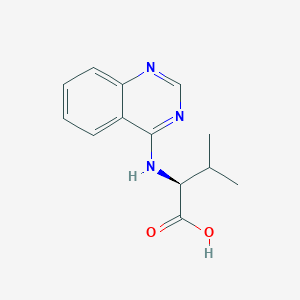

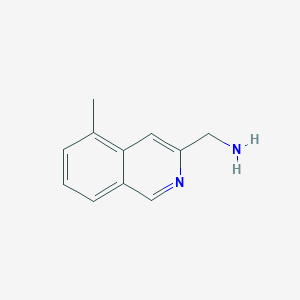

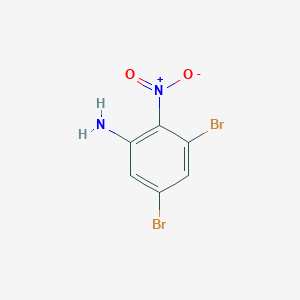

![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
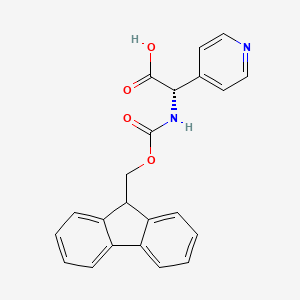
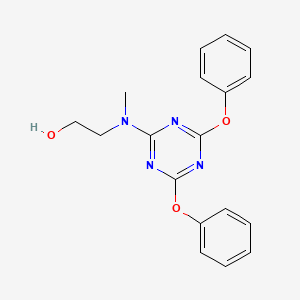
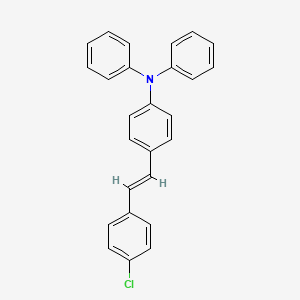
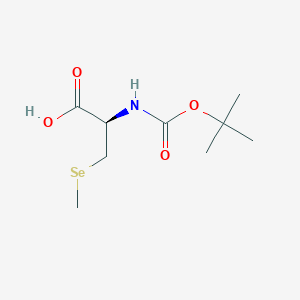
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
